1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(2,5-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative characterized by a 2,5-dimethylphenyl group at position 1 and a 4-methylpiperazine moiety at position 4 of the pyrazolo[3,4-d]pyrimidine core. Pyrazolo[3,4-d]pyrimidines are purine analogs with diverse pharmacological activities, including kinase inhibition and antitumor properties . The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related derivatives. For instance, microwave-assisted synthesis (140°C, 1.5 h) has been employed for analogous compounds, yielding ~43% , while conventional reflux methods with hydrazine hydrate achieve higher yields (73–75%) . The 4-methylpiperazine substituent enhances solubility and bioavailability, making it a common feature in kinase-targeting agents .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-13-4-5-14(2)16(10-13)24-18-15(11-21-24)17(19-12-20-18)23-8-6-22(3)7-9-23/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBSKWKAHRRBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,5-dimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrazolo[3,4-d]pyrimidine core is reacted with a 2,5-dimethylbenzyl halide in the presence of a Lewis acid catalyst.
Attachment of the 4-methylpiperazin-1-yl group: This can be accomplished through a nucleophilic substitution reaction, where the pyrazolo[3,4-d]pyrimidine intermediate is reacted with 4-methylpiperazine under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the piperazine moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Pyrazolo[3,4-d]pyrimidine derivatives vary primarily in substituents on the phenyl ring and the nitrogen-containing side chain. Key structural analogs include:
Key Trends :
- Electron-Withdrawing Groups (e.g., Cl, F): Enhance binding affinity and metabolic stability .
- Methyl/Methoxy Groups : Improve solubility but may reduce target engagement due to steric hindrance .
- Piperazine vs. Piperidine : Piperazine derivatives exhibit better solubility, while piperidines increase lipophilicity .
Pharmacological Implications
- Kinase Inhibition: PP2 (4-amino-3-(4-chlorophenyl)-1-t-butyl-pyrazolo[3,4-d]pyrimidine) inhibits Src kinase (IC₅₀ = 5 nM) . The target compound’s 4-methylpiperazine may target similar pathways with improved solubility.
- Antitumor Activity : Hydrazinyl derivatives (e.g., compound 5a in ) show anti-proliferative activity via topoisomerase II inhibition.
Biological Activity
1-(2,5-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, structural characteristics, and biological evaluations, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N6. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 2,5-dimethylphenyl group and a 4-methylpiperazine moiety. This configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 324.43 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study indicated that these compounds can inhibit the proliferation of cervical and breast cancer cells by targeting specific signaling pathways such as the EGFR pathway .
Case Study:
In vitro testing revealed that a derivative of this compound inhibited EGFR activation at concentrations of 7 µM and 11 µM in breast cancer cell lines. This suggests that modifications in the structure could enhance its efficacy against tumors expressing high levels of EGFR .
Anti-inflammatory Activity
Compounds within this chemical class have also been evaluated for anti-inflammatory properties. Pyrazolo[3,4-d]pyrimidines have been reported to inhibit prostaglandin synthesis effectively. For example, a related compound demonstrated potent inhibition of prostaglandin E2 (PGE2) at varying doses, indicating its potential as an anti-inflammatory agent .
| Compound | Prostaglandin Inhibition (%) | LD50 (mg/kg) |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Derivative | 75% at 10 mg/kg | >1100 |
| Diclofenac | 80% at 50 mg/kg | 200 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or receptors involved in disease pathways. For example:
- EGFR Inhibition : The binding affinity to the ATP-binding site of EGFR leads to downstream signaling pathway modulation.
- Prostaglandin Synthesis : Inhibition of cyclooxygenase enzymes reduces inflammatory mediators.
Safety and Toxicity
Toxicological assessments indicate that many pyrazolo[3,4-d]pyrimidines possess favorable safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The LD50 values suggest that these compounds are less ulcerogenic than Diclofenac, making them safer alternatives for inflammation management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
